![molecular formula C21H30O2 B13415894 (8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415894.png)
(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule. It is characterized by a cyclopenta[a]phenanthrene core structure, which is a common motif in many biologically active steroids and hormones. This compound is notable for its multiple chiral centers and its specific stereochemistry, which significantly influence its biological activity and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxyethyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Hydroxylation: Introduction of the hydroxyethyl group via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center through the use of chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as chromatography and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one: can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyethyl group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the hydroxyethyl group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, H₂O₂.
Reducing Agents: NaBH₄, LiAlH₄.
Nucleophiles: Alkyl halides, Grignard reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one: has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and steroids.
Biology: Studied for its role in biological pathways and its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and hormonal activities.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as:
Receptors: Binding to steroid hormone receptors, influencing gene expression and cellular responses.
Enzymes: Modulation of enzyme activity, affecting metabolic pathways and biochemical reactions.
Pathways: Involvement in signaling pathways that regulate physiological processes.
Vergleich Mit ähnlichen Verbindungen
(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one: can be compared with other similar compounds, such as:
Cholesterol: Shares the cyclopenta[a]phenanthrene core but differs in functional groups and biological roles.
Testosterone: Similar steroid structure but with distinct functional groups and physiological effects.
Estradiol: Another steroid with a similar core structure but different functional groups and biological activities.
This compound’s unique stereochemistry and functional groups make it distinct from these similar compounds, contributing to its specific biological and chemical properties.
Eigenschaften
Molekularformel |
C21H30O2 |
|---|---|
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12-13,16-19,22H,6-11H2,1-3H3/t13-,16+,17-,18+,19-,20-,21-/m1/s1 |
InChI-Schlüssel |
IQPNZLYVKOVQGH-RKJOAILSSA-N |
Isomerische SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C)O |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)
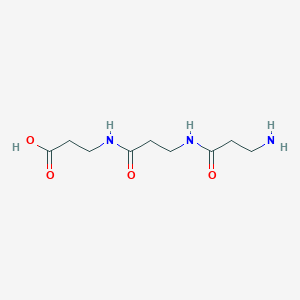
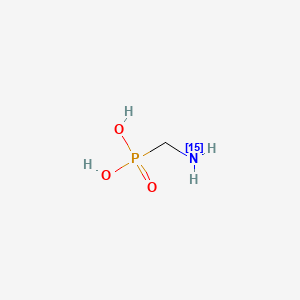
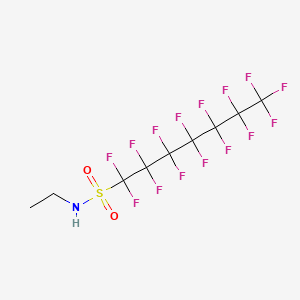
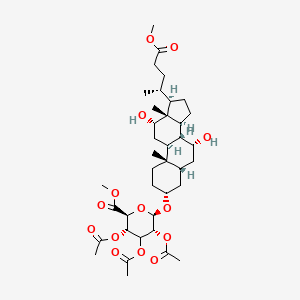

![1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine](/img/structure/B13415852.png)
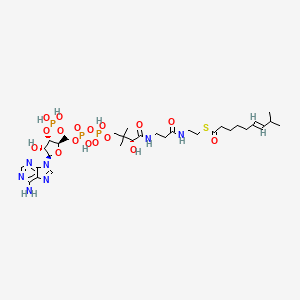
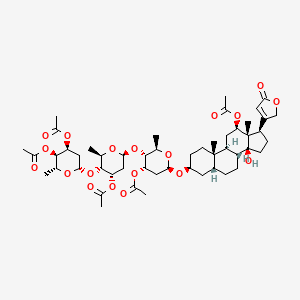
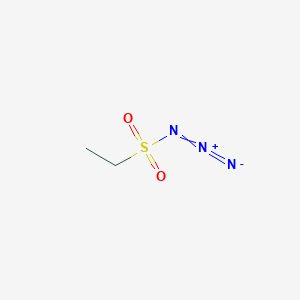


![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)
![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)
